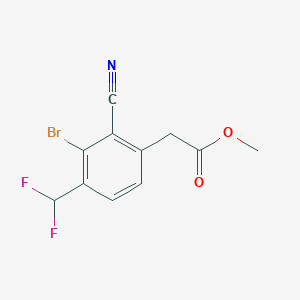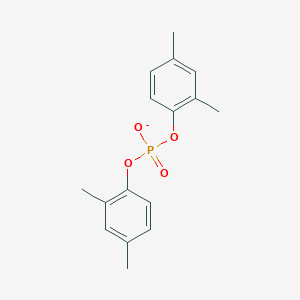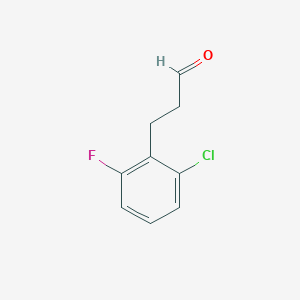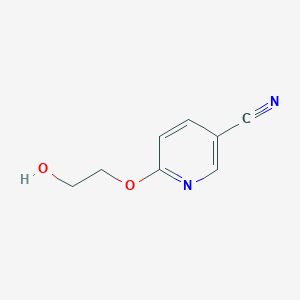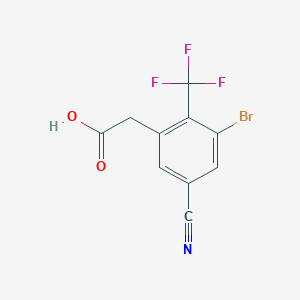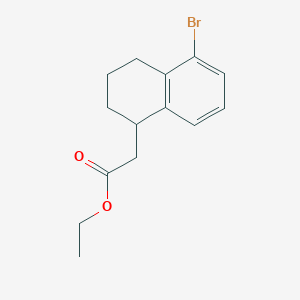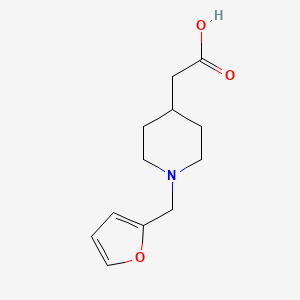
2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid
Vue d'ensemble
Description
2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid is a compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. Piperidine derivatives, such as this compound, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a piperidine ring, and an acetic acid group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Applications De Recherche Scientifique
Analytical Method Development
A study by Varynskyi et al. (2017) developed a highly sensitive and selective HPLC-DAD method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in injection solutions. This method was validated according to European and Ukrainian Pharmacopeia requirements and applied to real samples, demonstrating its specificity and meeting linearity, precision, and accuracy standards Varynskyi, Parchenko, & Kaplaushenko, 2017.
Synthesis and Characterization
Patel (2020) explored the synthesis and characterization of furan ring-containing organic ligands and their metal complexes, revealing their potential for antimicrobial activity. This research underscores the importance of furan derivatives in developing novel antimicrobial agents Patel, 2020.
Ojo (2012) reported the efficient synthesis of a new series of piperidine ring-modified thiopene, furan, and pyridyl alcohol and methyl ether analogues, highlighting the modifications to improve reaction efficiency and yield. These compounds were characterized by MS, 1H NMR, 13C NMR spectra data, and CHN elemental analysis Ojo, 2012.
Pharmacological Studies
Kumar et al. (2013) focused on synthesizing piperazine-2,6-dione derivatives for anticancer activity evaluation, demonstrating significant in vitro efficacy against various cancer cell lines. This study highlights the therapeutic potential of furan-2-ylmethylpiperidine derivatives in cancer treatment Kumar, Nikhil Kumar, Roy, & Sondhi, 2013.
Orientations Futures
Piperidine derivatives continue to be an area of interest in drug discovery due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing the properties of these compounds for pharmaceutical applications .
Propriétés
IUPAC Name |
2-[1-(furan-2-ylmethyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-12(15)8-10-3-5-13(6-4-10)9-11-2-1-7-16-11/h1-2,7,10H,3-6,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGSSKCAYGRQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1486337.png)
![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)
![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)
![Methyl 2-[(3-hydroxycyclobutyl)amino]acetate hydrochloride](/img/structure/B1486344.png)
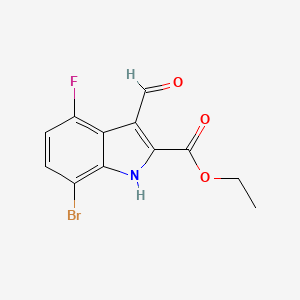
![Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-](/img/structure/B1486347.png)
